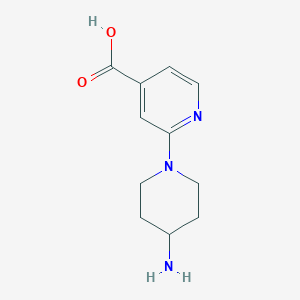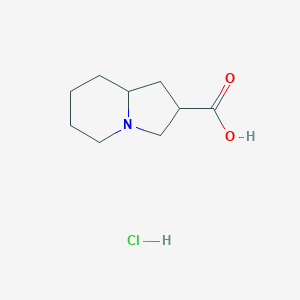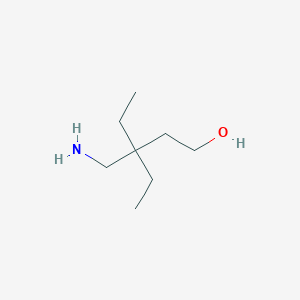![molecular formula C14H21BrClNO B1374532 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-67-2](/img/structure/B1374532.png)
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as 4-Bromo-2-isopropylphenoxy-3-pyrrolidinemethanol hydrochloride, is a synthetic compound that has been used in scientific research for more than two decades. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Intermediates
- 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride is utilized in the chemical synthesis of various compounds. For instance, it serves as an intermediate in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which have potential applications in medicinal chemistry (A. Baeza et al., 2010).
- The compound is involved in the preparation of bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, indicating its role in the development of novel organic compounds with potential pharmacological properties (L. Sarbu et al., 2019).
Biological and Pharmacological Research
- Research indicates that pyrrolidine derivatives, which include 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride, display significant biological effects and are used in medicine. These compounds have applications in the pharmaceutical industry as they exhibit properties that make them suitable for drug development (Magdalena Żmigrodzka et al., 2022).
- A study involving the synthesis of a pyrrolidine derivative of a carvotacetone demonstrates the antimicrobial and antifungal potential of these compounds. This suggests that 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride could be used in the development of new antimicrobial agents (Veronica M. Masila et al., 2020).
Material Science and Industrial Applications
- The compound is relevant in material science for the synthesis of novel compounds with potential industrial applications, such as dyes or agrochemical substances. The study of its chemistry is crucial for advancing knowledge in these fields (Shikai Zhao et al., 1993).
- In the field of organic chemistry, the compound is used for the synthesis of heterocyclic compounds, demonstrating its versatility and importance in the synthesis of complex molecular structures (T. Kametani et al., 1980).
Propriétés
IUPAC Name |
3-[(4-bromo-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRSQHBGZEFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)



